molecular formula C10H8ClNO B1294653 2-(4-Chlorophenyl)-3-oxobutanenitrile CAS No. 5219-07-8

2-(4-Chlorophenyl)-3-oxobutanenitrile

Cat. No. B1294653
CAS RN: 5219-07-8
M. Wt: 193.63 g/mol
InChI Key: IPBZEJZUAZXNOS-UHFFFAOYSA-N
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Description

The compound 2-(4-Chlorophenyl)-3-oxobutanenitrile is a chemical of interest due to its structural characteristics and potential applications. While the provided papers do not directly discuss this compound, they do provide insights into related compounds that share the 4-chlorophenyl moiety, which can be informative for understanding the behavior and properties of 2-(4-Chlorophenyl)-3-oxobutanenitrile.

Synthesis Analysis

The synthesis of related compounds often involves photolysis or reactions with other chemicals. For instance, 4'-chloro-2-hydroxybiphenyl was obtained after photolysis in acetonitrile aqueous solutions . Similarly, 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate was synthesized by reacting 4-chlorophenacyl bromide with 3-nitrobenzoic acid . These methods could potentially be adapted for the synthesis of 2-(4-Chlorophenyl)-3-oxobutanenitrile.

Molecular Structure Analysis

The molecular structure of compounds with the 4-chlorophenyl group has been studied using various spectroscopic techniques and X-ray diffraction. For example, the co-crystal of 2-amino-4-(4-chlorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile showed overlapping atoms in the asymmetric unit and a buckled fused-ring system . The structure of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was also analyzed, revealing two independent molecules in the asymmetric unit . These studies provide a basis for predicting the structure of 2-(4-Chlorophenyl)-3-oxobutanenitrile.

Chemical Reactions Analysis

The chemical behavior of the 4-chlorophenyl moiety in different environments has been explored. For instance, the photolysis of 4'-chloro-2-hydroxybiphenyl in acetonitrile-water solutions resulted in a dehydrochlorination process . This suggests that 2-(4-Chlorophenyl)-3-oxobutanenitrile may also undergo similar reactions under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized through spectroscopic and thermal analyses. The compound 4,6-bis(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile formed complexes with transition metals, which were studied for their magnetic properties, conductance, and thermal behavior . These findings can help infer the properties of 2-(4-Chlorophenyl)-3-oxobutanenitrile, such as its potential to form complexes and its thermal stability.

Scientific Research Applications

Summary of the Application

The compound N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, which is structurally similar to 2-(4-Chlorophenyl)-3-oxobutanenitrile, has been synthesized and studied for its potential as an antimicrobial and antiproliferative agent .

Methods of Application or Experimental Procedures

The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .

Results or Outcomes

The antimicrobial activity results revealed that compounds d1, d2 and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .

2. Biological Potential of Indole Derivatives

Summary of the Application

Indole derivatives, which are structurally related to 2-(4-Chlorophenyl)-3-oxobutanenitrile, have been found in many important synthetic drug molecules and have shown a wide range of biological activities .

Methods of Application or Experimental Procedures

Various scaffolds of indole have been synthesized for screening different pharmacological activities .

Results or Outcomes

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

3. Anti-Inflammatory Agents

Summary of the Application

Compounds structurally similar to 2-(4-Chlorophenyl)-3-oxobutanenitrile, specifically 4-(2-amino-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-4-yl)phenol (36) and 4-(4-aminophenyl)-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-2-amine (37), have shown significant anti-inflammatory activity .

Methods of Application or Experimental Procedures

These compounds were tested for their anti-inflammatory activity using paw edema and acetic acid-induced writhings .

Results or Outcomes

Compounds 36 and 37 showed 87.4% and 88.2% inflammation inhibition using paw edema, and 78.5% and 76.6% inhibition of acetic acid-induced writhings .

4. Quinoline-Based Drug Design

Summary of the Application

A 2,4-diarylquinoline derivative, 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline, which is structurally related to 2-(4-Chlorophenyl)-3-oxobutanenitrile, was synthesized for quinoline-based drug design .

Methods of Application or Experimental Procedures

The compound was synthesized from p-anisidine, p-chlorobenzaldehyde, and methyl isoeugenol through a sequence of BF3·OEt2-catalyzed Povarov cycloaddition reaction/oxidative dehydrogenation aromatization processes .

Results or Outcomes

The diarylquinoline molecule obtained is an interesting model with increased lipophilicity and thus permeability, an important descriptor for quinoline-based drug design . Such types of derivatives are known for their anticancer, antitubercular, antifungal, and antiviral activities .

5. Antiviral Agents

Summary of the Application

Indole is a potent basic pharmacophore presented in a wide variety of antiviral agents which inhibit HSV-1 . Indole derivatives, which are structurally related to 2-(4-Chlorophenyl)-3-oxobutanenitrile, have been found in many important synthetic drug molecules and have shown a wide range of biological activities .

Methods of Application or Experimental Procedures

Various scaffolds of indole have been synthesized for screening different pharmacological activities .

Results or Outcomes

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

6. Antineoplastic Effects

Summary of the Application

The 2-(4-chlorophenyl)-3-O-sulfamoyl derivative (13AES3) was found to be superior in terms of its antiproliferative activity against the HPV16-positive SiHa cell line . This HPV16-positive type is the most common form of invasive cervical cancer .

Methods of Application or Experimental Procedures

The compound was tested for its antiproliferative activity against the HPV16-positive SiHa cell line .

Results or Outcomes

The compound showed significant antineoplastic potency against SiHa cancer cells .

Safety And Hazards

This involves detailing the compound’s toxicity, environmental impact, and precautions for safe handling .

Future Directions

This involves discussing potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties .

properties

IUPAC Name

2-(4-chlorophenyl)-3-oxobutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-7(13)10(6-12)8-2-4-9(11)5-3-8/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPBZEJZUAZXNOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C#N)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90884139
Record name Benzeneacetonitrile, .alpha.-acetyl-4-chloro-
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Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-3-oxobutanenitrile

CAS RN

5219-07-8
Record name α-Acetyl-4-chlorobenzeneacetonitrile
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Record name 2-(4-Chlorophenyl)-3-oxobutyronitrile
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Record name Benzeneacetonitrile, .alpha.-acetyl-4-chloro-
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Record name Benzeneacetonitrile, .alpha.-acetyl-4-chloro-
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Record name 2-(4-chlorophenyl)-3-oxobutyronitrile
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Record name 2-(4-CHLOROPHENYL)-3-OXOBUTYRONITRILE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Ruiz, J Giussi, A Albesa, M Schiavoni… - … Acta Part A: Molecular …, 2010 - Elsevier
The tautomerism of some β-ketonitriles is investigated by the analysis of their mass spectra and theoretical calculations performed at the MP2/6-31G(d,p) level. The mass spectra of …
Number of citations: 6 www.sciencedirect.com

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